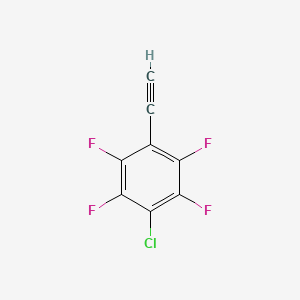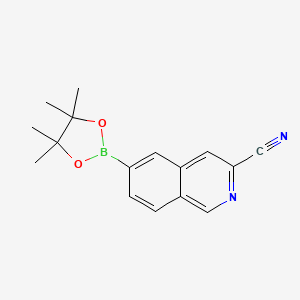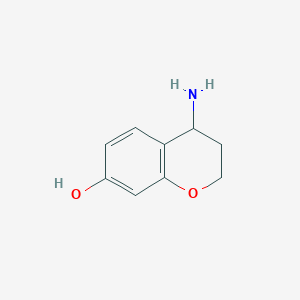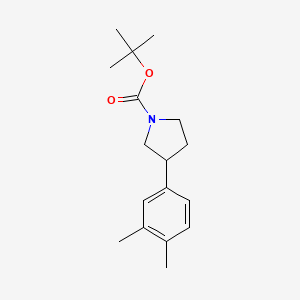
6-Bromo-2-chloro-5-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-5-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-chloro-5-fluoroquinoline can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Halogenating Agents: For introducing halogen atoms.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce various substituted quinoline derivatives with potential biological activities .
Applications De Recherche Scientifique
6-Bromo-2-chloro-5-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-7-fluoroquinoline
- 6-Fluoro-2-cyanoquinoline
Comparison: Compared to other similar compounds, 6-Bromo-2-chloro-5-fluoroquinoline exhibits unique properties due to the specific arrangement of halogen atomsFor example, the presence of fluorine can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C9H4BrClFN |
|---|---|
Poids moléculaire |
260.49 g/mol |
Nom IUPAC |
6-bromo-2-chloro-5-fluoroquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H |
Clé InChI |
IENLDOXSKRDWJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=C(C=C2)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)





![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)




![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)

